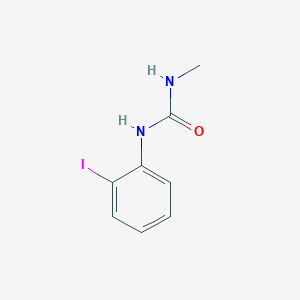

N-(2-Iodophenyl)-N'-methylurea

Description

Properties

IUPAC Name |

1-(2-iodophenyl)-3-methylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IN2O/c1-10-8(12)11-7-5-3-2-4-6(7)9/h2-5H,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGKNJOPDDRFNLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=CC=CC=C1I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Iodophenyl)-N’-methylurea typically involves the reaction of 2-iodoaniline with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 2-iodoaniline and methyl isocyanate.

Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.

Catalysts: In some cases, catalysts such as palladium or rhodium complexes may be used to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of N-(2-Iodophenyl)-N’-methylurea may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The industrial process may also incorporate purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Iodophenyl)-N’-methylurea can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures, which are of interest in medicinal chemistry.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, or amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, while reducing agents like lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

Cyclization Reactions: Catalysts such as palladium or rhodium complexes are often used to facilitate cyclization reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylureas, while cyclization reactions can produce heterocyclic compounds with potential biological activity.

Scientific Research Applications

N-(2-Iodophenyl)-N’-methylurea has several scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its use as a precursor for the synthesis of bioactive molecules.

Biological Studies: Researchers study the compound’s interactions with biological targets to understand its mechanism of action and potential as a drug candidate.

Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Iodophenyl)-N’-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the urea moiety play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Properties of Halogen-Substituted Phenylureas

Key Observations :

- Halogen Effects : Iodine’s bulkiness may enhance hydrophobic interactions in binding pockets compared to fluorine or chlorine. Linuron’s methoxy group increases metabolic stability but reduces solubility .

- Methyl Group Impact : N'-methyl substitution (as in this compound) is associated with altered metabolic pathways. Linuron’s demethoxylation in rats produces N-(3,4-dichlorophenyl)-N'-methylurea, highlighting the methyl group’s role in persistence .

Heterocyclic and Functionalized Ureas

Table 2: Ureas with Heterocyclic or Complex Substituents

Key Observations :

- Heterocyclic Moieties : Thiazole or piperidyl groups introduce steric and electronic complexity, enhancing target specificity. For example, thiazole-containing ureas exhibit herbicidal activity , while trifluoroethoxy groups improve lipophilicity in antiarrhythmics .

- Synthetic Accessibility : N'-(2-Ethylphenyl)-N,N-dimethylurea is synthesized in 88% yield via lateral lithiation, demonstrating efficient routes for alkyl-substituted ureas .

Physicochemical and Spectral Comparisons

Table 3: Spectral Data for Selected Ureas

Key Observations :

- Ureas with aromatic substituents show characteristic C=O stretches near 1700 cm⁻¹ in IR spectra .

- Methyl and ethyl groups on the phenyl ring or urea nitrogen result in distinct ¹H-NMR signals (e.g., 2.39 ppm for -CH₃) .

Research and Application Insights

- Agrochemicals : Diuron and linuron are benchmark herbicides, but their environmental persistence drives demand for safer analogues. This compound’s iodine substituent may offer unique degradation pathways .

- Medicinal Chemistry : Antiarrhythmic ureas with trifluoroethoxy groups highlight the importance of halogenated substituents in drug design .

Q & A

Basic: What are the optimal synthetic routes for N-(2-Iodophenyl)-N'-methylurea, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves reacting 2-iodoaniline with methyl isocyanate or a methyl carbamate derivative under anhydrous conditions. Key parameters include:

- Temperature control (0–5°C to minimize side reactions).

- Solvent selection (e.g., dichloromethane or THF for improved solubility of intermediates).

- Catalysts (e.g., triethylamine to neutralize HCl byproducts).

Yield optimization (>75%) is achievable via slow addition of reagents and post-reaction purification through recrystallization (ethanol/water mixtures) or column chromatography .

Advanced: How does the iodine substituent at the 2-position influence electronic properties and biological interactions of this compound?

Methodological Answer:

The iodine atom induces electron-withdrawing effects via resonance and inductive mechanisms, altering the compound’s:

- Binding affinity : Enhanced halogen bonding with protein targets (e.g., enzymes or receptors), validated by crystallography .

- Reactivity : Facilitates Suzuki-Miyaura coupling for derivatization (e.g., bioconjugation with boronic acids) .

- Lipophilicity : Increased logP values compared to non-halogenated analogs, impacting membrane permeability (measured via HPLC) .

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR to confirm urea backbone and iodine substitution (e.g., deshielded aromatic protons at δ 7.5–8.5 ppm) .

- FT-IR : Peaks at ~1650 cm (urea C=O stretch) and ~500 cm (C-I stretch) .

- HPLC-MS : Purity assessment (>95%) using C18 columns (acetonitrile/water gradient) and ESI+ for molecular ion detection ([M+H] at m/z 291) .

Advanced: What strategies mitigate low aqueous solubility of this compound in biological assays?

Methodological Answer:

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to improve bioavailability .

- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles (PLGA) for sustained release .

Basic: How does this compound degrade under varying pH and temperature conditions?

Methodological Answer:

Stability studies (HPLC monitoring) reveal:

- Acidic conditions (pH <3) : Rapid hydrolysis of the urea moiety to 2-iodoaniline and methylamine.

- Basic conditions (pH >10) : Degradation via iodide displacement (nucleophilic attack by OH) .

- Thermal stability : Decomposes above 150°C (TGA analysis); store at 4°C in inert atmospheres .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

- Substituent variation : Synthesize analogs with halogens (Br, Cl) or methyl groups at the phenyl ring to assess steric/electronic effects .

- Biological assays : Test antiproliferative activity (MTT assay on cancer cell lines) and compare IC values .

- Computational modeling : Dock analogs into target proteins (e.g., tubulin) using AutoDock Vina to predict binding modes .

Advanced: What challenges arise in crystallizing this compound, and how can they be addressed?

Methodological Answer:

- Polymorphism : Screen solvents (ethanol, acetone) and cooling rates to isolate stable polymorphs .

- Hydrogen-bonding networks : Use Etter’s graph-set analysis to predict packing motifs and optimize crystal growth .

- Data collection : Resolve disorder in iodine positions using high-resolution X-ray diffraction (synchrotron sources) .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay standardization : Replicate studies using identical cell lines (e.g., HeLa vs. MCF-7) and serum-free media .

- Metabolite analysis : Quantify degradation products (e.g., 2-iodoaniline) via LC-MS to confirm compound integrity .

- Dose-response curves : Compare Hill slopes and maximal efficacy (E) across studies to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.